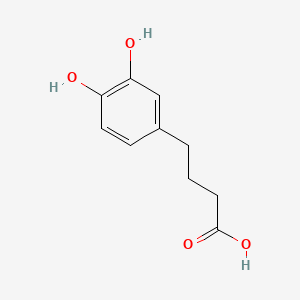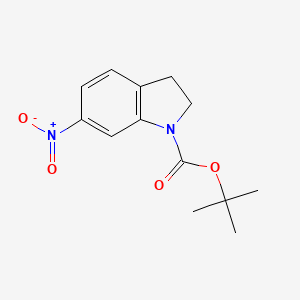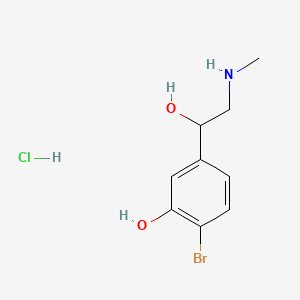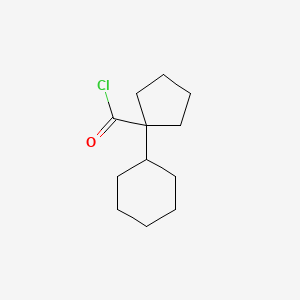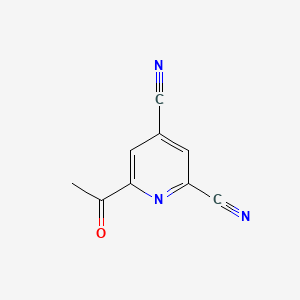
1,3-Benzodioxol-N-phthalimido DL-threo-Droxidopa-13C2,15N
Übersicht
Beschreibung
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound with the molecular formula C16H13NO7. It is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is an intermediate in the preparation of labeled DL-threo-Droxidopa, an antiparkinsonian agent .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves several steps. The synthetic route typically starts with the preparation of the 1,3-Benzodioxole moiety, followed by the introduction of the N-phthalimido group. The final step involves the incorporation of the DL-threo-Droxidopa moiety labeled with carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of organic solvents such as chloroform and ethyl acetate .
Analyse Chemischer Reaktionen
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N can be compared with other similar compounds, such as:
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-d3: This compound is labeled with deuterium instead of carbon-13 and nitrogen-15.
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa: This is the unlabeled version of the compound.
DL-threo-Droxidopa: This compound lacks the 1,3-Benzodioxole and N-phthalimido groups.
These comparisons highlight the uniqueness of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N, particularly its stable isotope labeling, which makes it valuable for specific research applications.
Eigenschaften
IUPAC Name |
(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-YDIIICFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15N]3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



